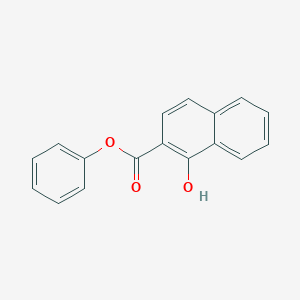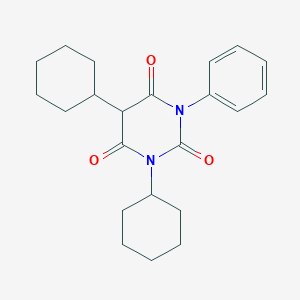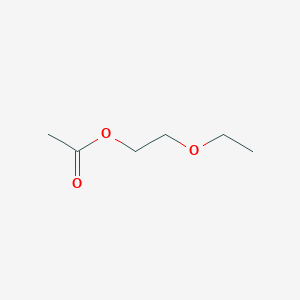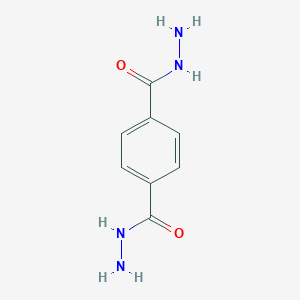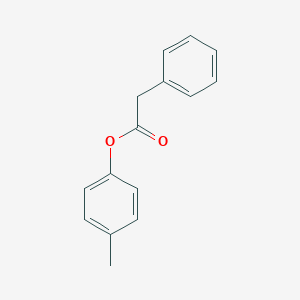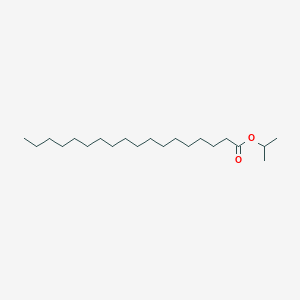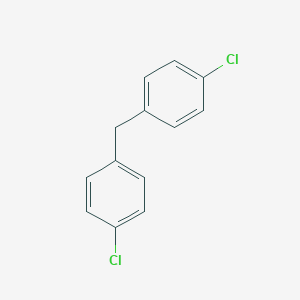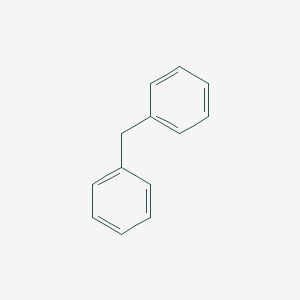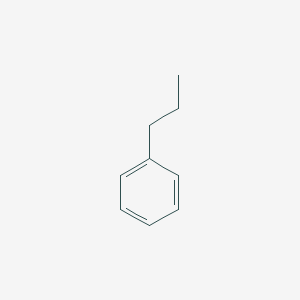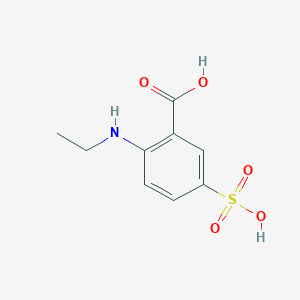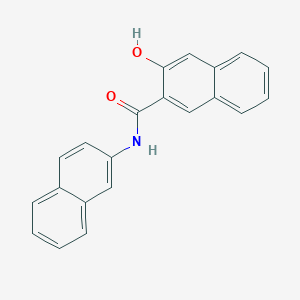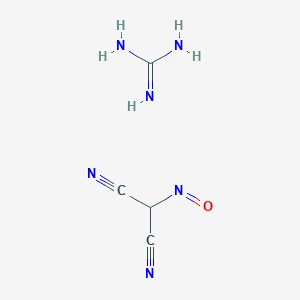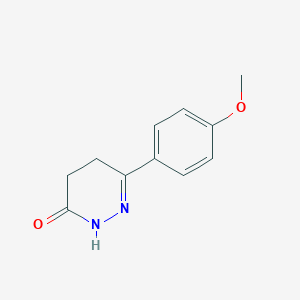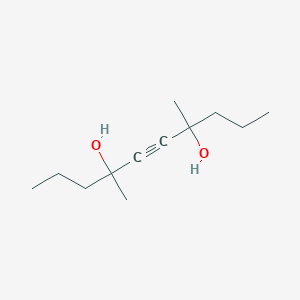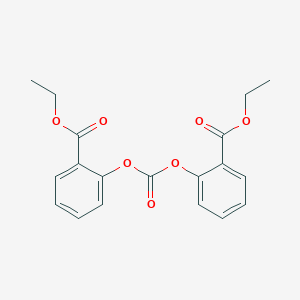
Carbethyl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbethyl salicylate is an organic compound that belongs to the family of salicylates. It is a white crystalline powder with a characteristic odor. Carbethyl salicylate is widely used in the pharmaceutical industry as an antipyretic, analgesic, and anti-inflammatory agent. It is also used in the cosmetic industry as a fragrance ingredient.
Mecanismo De Acción
The mechanism of action of Carbethyl salicylate is similar to that of other salicylates. It inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, Carbethyl salicylate reduces inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Carbethyl salicylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are mediators of inflammation, pain, and fever. Carbethyl salicylate has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, Carbethyl salicylate has been found to inhibit the activity of phospholipase A2, an enzyme that releases arachidonic acid, a precursor of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbethyl salicylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and inexpensive. However, Carbethyl salicylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, Carbethyl salicylate can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Carbethyl salicylate. One area of research is the development of new analogs of Carbethyl salicylate with improved pharmacological properties. Another area of research is the investigation of the role of Carbethyl salicylate in the regulation of immune responses. Finally, the use of Carbethyl salicylate as a potential therapeutic agent for the treatment of inflammatory and immune-related disorders is an area of active research.
Conclusion:
In conclusion, Carbethyl salicylate is a salicylate compound that has been extensively studied for its pharmacological properties. It possesses anti-inflammatory, analgesic, and antipyretic activities. Carbethyl salicylate inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, Carbethyl salicylate reduces inflammation, pain, and fever. Carbethyl salicylate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Carbethyl salicylate, including the development of new analogs and investigation of its role in immune regulation.
Métodos De Síntesis
Carbethyl salicylate can be synthesized by the reaction of salicylic acid with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction yields Carbethyl salicylate along with the formation of hydrochloric acid and ethyl alcohol.
Aplicaciones Científicas De Investigación
Carbethyl salicylate has been extensively studied for its pharmacological properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic activities. Carbethyl salicylate has been used as a model compound in various studies to investigate the mechanism of action of salicylates.
Propiedades
Número CAS |
118-27-4 |
|---|---|
Nombre del producto |
Carbethyl salicylate |
Fórmula molecular |
C19H18O7 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
ethyl 2-(2-ethoxycarbonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C19H18O7/c1-3-23-17(20)13-9-5-7-11-15(13)25-19(22)26-16-12-8-6-10-14(16)18(21)24-4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
QWWLHNFYJSCNGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC |
Otros números CAS |
118-27-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



